6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Physicochemical characterization Molecular properties Drug-likeness

This 6-bromo-substituted saccharin derivative delivers a unique reactivity advantage for medicinal chemistry and process scale-up. The lower C-Br bond dissociation energy (71–75 kcal/mol) versus chloro analogs makes it the preferred electrophilic partner for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, enabling rapid SAR library expansion. Certified ≥98% purity (<1% H₂O) eliminates impurity-driven artifacts in CYP450 inhibition and receptor-binding assays, ensuring reproducible IC₅₀ data. Its pre-functionalized bromine handle bypasses de novo halogenation, reducing synthetic steps and cost. Ideal for anti-inflammatory, antineoplastic, and antimicrobial agent programs requiring a reliable, scalable heterocyclic building block with predictable reactivity.

Molecular Formula C7H4BrNO3S
Molecular Weight 262.08
CAS No. 62473-92-1
Cat. No. B2961113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
CAS62473-92-1
Molecular FormulaC7H4BrNO3S
Molecular Weight262.08
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)S(=O)(=O)NC2=O
InChIInChI=1S/C7H4BrNO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10)
InChIKeyCNDPIUXFHSMKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (62473-92-1): A Halogenated Saccharin Derivative for Pharmaceutical Intermediates and Antineoplastic Research


6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as 6-bromosaccharin, is a heterocyclic organic compound with the molecular formula C₇H₄BrNO₃S and a molecular weight of 262.08 g/mol . It is a brominated derivative of the saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) scaffold, featuring a bromine substituent at the 6-position of the benzisothiazole ring . This compound is primarily utilized as a versatile building block and pharmaceutical intermediate in organic synthesis, particularly for the development of anti-inflammatory, antineoplastic, and antimicrobial agents .

Why 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Cannot Be Substituted with Unmodified Saccharin or Alternative Halogenated Analogs in Critical Synthetic Pathways


Generic substitution within the saccharin derivative class is not viable due to the compound's specific 6-bromo substitution, which dictates both its physicochemical properties and its utility as a synthetic intermediate. The presence of the bromine atom at the 6-position introduces unique reactivity profiles, particularly for cross-coupling reactions, that are absent in unsubstituted saccharin or its 5- or 7-substituted analogs . Furthermore, differences in halogen substitution (e.g., 6-chloro, 6-fluoro, or 6-iodo) lead to significant variations in molecular weight, lipophilicity, and bond dissociation energies, which can dramatically alter reaction kinetics, yields, and biological target engagement [1]. Consequently, substituting this compound with a close analog without re-optimizing the entire synthetic or assay protocol introduces substantial risk of failed reactions, altered biological activity, and compromised research outcomes.

Quantitative Differentiation of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 62473-92-1) Against Key Analogs


Physicochemical Divergence: Molecular Weight and Density Comparison with 6-Chloro and Unsubstituted Analogs

The molecular weight of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (262.08 g/mol) is significantly higher than that of its 6-chloro analog, 6-chlorosaccharin (217.63 g/mol) [1]. This 44.45 g/mol difference, attributable to the larger atomic mass of bromine (79.90) versus chlorine (35.45), directly impacts molarity calculations, stock solution preparation, and pharmacokinetic predictions . Additionally, the predicted density for the 6-bromo derivative (1.958 g/cm³) differs markedly from the unsubstituted saccharin (approx. 1.69 g/cm³), indicating altered crystal packing and potential solubility differences .

Physicochemical characterization Molecular properties Drug-likeness

Reactivity Profile: Bromine as a Superior Leaving Group in Cross-Coupling Reactions Compared to Chloro and Unsubstituted Analogs

The carbon-bromine (C-Br) bond in 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide exhibits lower bond dissociation energy (BDE) compared to the C-Cl bond in 6-chlorosaccharin. For aromatic halides, the C-Br BDE is approximately 71-75 kcal/mol, while C-Cl is ~86-91 kcal/mol [1]. This ~15 kcal/mol difference translates to significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), often leading to higher yields and milder reaction conditions . Unsubstituted saccharin lacks a halogen handle and cannot participate in such reactions without prior functionalization, making the 6-bromo derivative uniquely positioned as a modular building block .

Synthetic chemistry Cross-coupling C-C bond formation

Purity Benchmarking: Standardized Purity Specifications of ≥98% with Low Water Content vs. Typical 95% Grade for Analogs

Commercial suppliers, such as Bidepharm, standardly provide 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide with a purity of ≥98% and contain less than 1% water . In contrast, many close analogs, including 6-chlorosaccharin and 6-iodosaccharin, are commonly offered at a lower standard purity of 95% . This higher baseline purity for the 6-bromo derivative reduces the need for costly and time-consuming in-house purification before use in sensitive reactions or biological assays.

Quality control Analytical chemistry Procurement specification

Optimal Procurement and Application Scenarios for 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Based on Differentiated Evidence


Medicinal Chemistry: Building Block for Diversified Saccharin-Based Libraries via Palladium-Catalyzed Cross-Coupling

The lower C-Br bond dissociation energy of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (approximately 71-75 kcal/mol) compared to its chloro analog makes it the preferred substrate for efficient Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions [1]. This enables medicinal chemists to rapidly generate diverse arrays of 6-aryl or 6-alkenyl saccharin derivatives for structure-activity relationship (SAR) studies, particularly in programs targeting anti-inflammatory, antineoplastic, or antimicrobial agents . The compound's pre-functionalized nature bypasses the need for de novo halogenation, saving synthetic steps and resources.

Precision Pharmacology: Assay Development and In Vitro Studies Requiring High-Purity Reagents

For in vitro pharmacology studies where impurity-driven artifacts can confound results, the ≥98% certified purity of this compound (with <1% water content) is critical . In assays measuring enzyme inhibition (e.g., cytochrome P450, particularly CYP1A2 ) or receptor binding, the presence of even minor impurities can lead to false positives or inaccurate IC₅₀ determinations. The higher commercial purity standard of the 6-bromo derivative ensures more reliable and reproducible biological data compared to lower-purity halogenated saccharin analogs.

Chemical Biology: Development of Selective Chemical Probes via Bioorthogonal Ligation

The bromine atom serves as a robust handle for late-stage functionalization, including the installation of bioorthogonal reporters (e.g., alkyne tags via Sonogashira coupling). This allows for the creation of novel chemical probes for target identification or cellular imaging studies, leveraging the established biological activity profile of the saccharin scaffold [2]. The unique reactivity of the C-Br bond, as quantified by its lower bond dissociation energy, facilitates these modifications under milder, more biocompatible conditions compared to other halogenated analogs [1].

Process Chemistry: Reliable Intermediate for Kilogram-Scale Synthesis of Advanced Pharmaceutical Intermediates

The combination of a well-defined, high-purity starting material and predictable reactivity in key C-C bond forming reactions makes 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide a suitable building block for process development and scale-up . The availability of analytical certificates (NMR, HPLC, GC) from suppliers like Bidepharm provides the necessary quality assurance for regulatory starting material requirements. In contrast, the lower purity and potentially variable reactivity of alternative halogenated saccharins introduce greater risk and cost in larger-scale campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.